molecular formula C18H20N2O3S B2885376 N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 393125-05-8

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2885376
CAS No.: 393125-05-8
M. Wt: 344.43
InChI Key: XDZFEJVNRDAGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-4-(piperidine-1-sulfonyl)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As part of the sulfonyl benzamide chemical family, which includes compounds like N-[3-(1H-benzo[d]imidazol-2-yl)phenyl]-4-(piperidin-1-ylsulfonyl)benzamide and N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide , it features a characteristic sulfonamide group attached to a piperidine ring and a benzamide core. This specific molecular architecture, incorporating both lipophilic and hydrogen-bonding elements, is frequently explored in the design and synthesis of novel bioactive molecules. Researchers value this scaffold for its potential to interact with various enzymatic targets. The piperidine-1-sulfonyl group is a key pharmacophore that can confer specific binding properties, making structural analogs valuable tools for probing protein function and mechanism-of-action studies . While the exact applications of this compound are subject to ongoing investigation, related compounds are often utilized in the development of molecular probes and screening libraries to identify new therapeutic leads. This product is provided for research use only (RUO) and is strictly intended for laboratory and in-vitro applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-phenyl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)24(22,23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZFEJVNRDAGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Coupling Approaches

The formation of the benzamide scaffold typically involves coupling a carboxylic acid derivative with an aniline-containing sulfonamide. A widely employed method utilizes carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), to activate the carboxylic acid for nucleophilic attack by the amine.

In a representative procedure, 4-(piperidine-1-sulfonyl)aniline is reacted with benzoic acid derivatives under EDCI/HOBt mediation. For example, 2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide (PubChem CID: 1086858) was synthesized via this approach, achieving a yield of 85% after purification by silica gel chromatography. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane at room temperature for 12–24 hours.

Key Reaction Conditions

Component Specification
Carboxylic Acid Benzoic acid or substituted derivative
Amine 4-(Piperidine-1-sulfonyl)aniline
Coupling Agent EDCI/HOBt or DCC/DMAP
Solvent THF, DCM, or DMF
Reaction Time 12–24 hours
Yield 70–90%

Sulfonylation of Piperidine Intermediates

The piperidine sulfonyl group is introduced via sulfonylation of aniline precursors. A two-step protocol involves:

  • Sulfonylation : Reacting piperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 4-nitro-$$N$$-(piperidin-1-yl)benzenesulfonamide.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to reduce the nitro group to an amine, yielding 4-(piperidine-1-sulfonyl)aniline.

This intermediate is critical for subsequent amide coupling. A patent (US8697876B2) highlights the use of transfer hydrogenation with formaldehyde and palladium catalysts to modify piperidine rings, enhancing steric and electronic properties for optimal sulfonylation.

Palladium-Catalyzed Cross-Coupling

Modern methodologies leverage transition-metal catalysis for efficient bond formation. Aryl halides can be coupled with piperidine sulfonamides using palladium complexes. For instance, 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)pyridin-2-yl]benzamide was synthesized via a Suzuki-Miyaura coupling, employing Pd(OAc)₂ and BINAP as ligands. Adapting this for N-phenyl derivatives involves:

  • Synthesis of Aryl Boronic Esters : Functionalizing the benzamide core with boronate groups.
  • Cross-Coupling : Reacting with 4-(piperidine-1-sulfonyl)phenyl bromide under Pd catalysis.

This method offers regioselectivity and compatibility with sensitive functional groups, though it requires stringent anhydrous conditions.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques are advantageous for generating combinatorial libraries. A resin-bound 4-aminobenzoic acid is first sulfonylated with piperidine sulfonyl chloride, followed by amidation with phenylamine. After cleavage from the resin, the crude product is purified via reverse-phase HPLC.

Optimization Data

  • Resin Type : Wang resin (loading: 0.8 mmol/g).
  • Sulfonylation Efficiency : >95% (monitored by LC-MS).
  • Final Purity : ≥98% after HPLC.

Crystallization and Polymorph Control

Post-synthetic crystallization is crucial for pharmaceutical applications. The hemisuccinate salt of a related compound (2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)pyridin-2-yl]benzamide) demonstrated three polymorphic forms (A, B, C), characterized by X-ray diffraction and DSC. For N-phenyl derivatives, solvent-antisolvent systems (e.g., ethanol/water) yield crystalline solids with melting points between 180–190°C.

Analytical Characterization

Critical data for structural confirmation include:

  • ¹H NMR (DMSO-$$d_6$$): δ 7.8–8.1 ppm (aromatic protons), δ 3.1–3.4 ppm (piperidine CH₂).
  • HPLC Retention Time : 12.3 min (C18 column, acetonitrile/water gradient).
  • HRMS : [M+H]⁺ calc. for C₁₈H₁₉N₂O₃S: 363.1112; found: 363.1109.

Challenges and Optimization Strategies

  • Sulfonamide Hydrolysis : Acidic or basic conditions can cleave the sulfonamide. Stabilizing agents (e.g., NaHCO₃) are added during workup.
  • Solubility Issues : LogP values ~4.3 necessitate polar aprotic solvents (DMF, DMSO) for reactions.
  • Scale-Up Limitations : Grignard reactions (e.g., isopropyl MgCl/LiCl) require strict temperature control but avoid cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to improve brain exposure of dual inhibitors by incorporating the piperidine moiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-phenyl-4-(piperidine-1-sulfonyl)benzamide with structurally and functionally related benzamide derivatives, focusing on molecular features, biological activities, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Biological Activity (IC50/EC50) Key Applications/Notes References
This compound Benzamide core, piperidine-sulfonyl, N-phenyl ~318.4 (est.) Not explicitly reported Hypothesized NMDA antagonism (analog data)
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide Pyridine ring, piperazine, sulfonamide Not provided Not reported Synthetic intermediate; IR/NMR data
Ifenprodil Piperidineethanol, chlorophenyl, fluorophenyl 326.3 NMDA antagonism (IC50: 0.4 µM) Anti-ischemic agent; noncompetitive NMDA antagonist
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide Acetamide, piperidine-sulfonyl 296.4 Not reported Material science (polymer binder)
4-(2-Piperidinyl)-N-1H-pyrrolo[2,3-b]pyridin-4-yl benzamide Pyrrolopyridine, piperidine, benzamide 320.4 Not reported Structural uniqueness for target selectivity
N-{4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-morpholinosulfonylbenzamide Morpholine-sulfonyl, methoxypyrimidine 527.6 Kinase inhibition (hypothesized) Research tool in signal transduction

Key Observations

Structural Variations: Piperidine vs. Sulfonyl Group Positioning: this compound’s sulfonyl group at the benzene para position contrasts with analogs like ifenprodil, where sulfonyl is absent, but halogenated aryl groups enhance NMDA receptor binding .

Biological Activity: Ifenprodil (IC50: 0.4 µM) demonstrates potent NMDA receptor antagonism, likely due to its chloro- and fluorophenyl groups enhancing hydrophobic interactions . In contrast, this compound’s sulfonyl group may favor interactions with polar residues in target proteins, though activity data is lacking.

Applications: Pharmaceuticals: Ifenprodil’s anti-ischemic effects highlight the therapeutic relevance of piperidine-containing benzamides . Material Science: Modified benzamides like 4-amino-N,N-bis(2-hydroxyethyl)benzamide are used in poly(ester amide) resins for coatings with enhanced corrosion resistance .

Research Findings and Implications

  • NMDA Antagonism: Ifenprodil’s noncompetitive NMDA receptor binding (IC50: 0.4 µM) suggests that piperidine-ethanol derivatives may outperform sulfonyl-containing analogs in CNS applications .
  • Anti-Microbial Potential: Pyrimidine-substituted benzamides exhibit anti-oxidant and anti-microbial activities, implying that this compound could be optimized for similar uses with structural modifications .
  • Synthetic Feasibility : High-yield syntheses (e.g., 73% for ) indicate that piperidine-sulfonyl benzamides are accessible targets for medicinal chemistry campaigns.

Biological Activity

N-Phenyl-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a sulfonyl group, which enhances its biological activity. The compound's structure can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various biochemical pathways.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases.
  • Metal Chelation : The sulfonamide group in the structure allows for metal chelation, which might play a role in its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study evaluated the compound's effectiveness against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Antitumor Activity

In a study focusing on antitumor properties, derivatives of benzamide compounds similar to this compound were synthesized and evaluated. Notably, one derivative demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 0.25 µM. This derivative induced cell cycle arrest via a p53/p21-dependent pathway, highlighting the potential of piperidine-based compounds in cancer therapy.

Case Studies

  • Study on Enzyme Inhibition : A synthesized series of piperidine derivatives were tested for AChE inhibition. Results showed that certain derivatives exhibited significant inhibitory activity, suggesting that modifications on the piperidine structure can enhance enzyme interaction.
  • Antioxidant Properties : Investigations into the antioxidant capacity of this compound revealed its potential in reducing oxidative stress markers in cellular models.
  • Metal Chelation Studies : The compound's ability to chelate metals was assessed using various assays, confirming its role in potentially mitigating metal-induced toxicity.

Q & A

Q. Basic

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., piperidine sulfonyl protons at δ 3.2–3.5 ppm; aromatic protons at δ 7.2–8.1 ppm) .
    • IR : Sulfonyl S=O stretches appear at 1150–1300 cm1^{-1}; amide C=O at ~1650 cm1^{-1} .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

What experimental strategies optimize the synthesis of this compound for scalability?

Q. Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, solvent volume) identifies optimal conditions. For example, a 1:1.2 molar ratio of benzamide to sulfonyl chloride maximizes yield .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
  • Purification : Recrystallization in ethanol/water mixtures removes unreacted piperidine, while flash chromatography isolates high-purity product .

How can conflicting data on the compound’s biological activity be resolved?

Q. Advanced

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to clarify potency .
  • Target Validation : Use CRISPR knockout models to confirm specificity for enzymes like dihydrofolate reductase (DHFR) or COX-2 .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiazole or benzothiazole derivatives) to identify trends in substituent effects .

What structural modifications enhance this compound’s pharmacological profile?

Q. Advanced

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-position increases metabolic stability .
  • Benzamide Modifications : Fluorination at the para position improves membrane permeability (logP optimization) .
  • Bioisosteric Replacement : Replacing sulfonyl with phosphonyl groups alters target selectivity but requires computational docking validation .

What in silico methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate binding to DHFR or COX-2 active sites; analyze RMSD/RMSF to assess ligand-protein stability .
  • QSAR Models : Train models on IC50_{50} data from analogous sulfonamides to predict activity against new targets .
  • Docking Software (AutoDock Vina, Glide) : Prioritize poses with favorable binding energies (<-8 kcal/mol) and hydrogen-bond interactions with catalytic residues .

How can researchers validate the proposed mechanism of enzyme inhibition?

Q. Advanced

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, DHFR inhibition by sulfonamides often shows mixed-type kinetics .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry (n) to confirm 1:1 ligand-enzyme interaction .
  • X-ray Crystallography : Resolve co-crystal structures to identify critical binding interactions (e.g., sulfonyl oxygen hydrogen-bonding with Ser49 in COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.